Antibiotic 273 A2-beta

説明

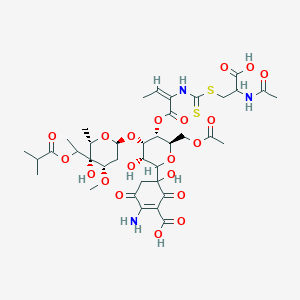

Antibiotic 273 A2-beta is a complex antimicrobial agent with a molecular weight of 935.97 g/mol and a CAS number of 102301-13-2. Its chemical structure includes multiple functional groups, such as acetylated sugars, sulfanylcarbothioylamino moieties, and a cyclohexene-carboxylic acid backbone, contributing to its unique physicochemical properties .

特性

CAS番号 |

102301-13-3 |

|---|---|

分子式 |

C38H53N3O20S2 |

分子量 |

936 g/mol |

IUPAC名 |

3-[(3R,4S,5R,6R)-5-[(E)-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]but-2-enoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid |

InChI |

InChI=1S/C38H53N3O20S2/c1-9-19(41-36(62)63-13-20(32(47)48)40-17(6)42)35(52)61-28-22(12-56-18(7)43)59-31(37(53)11-21(44)26(39)25(30(37)46)33(49)50)27(45)29(28)60-24-10-23(55-8)38(54,15(4)57-24)16(5)58-34(51)14(2)3/h9,14-16,20,22-24,27-29,31,39,45-46,53-54H,10-13H2,1-8H3,(H,40,42)(H,41,62)(H,47,48)(H,49,50)/b19-9+,39-26?/t15-,16?,20?,22+,23-,24-,27+,28+,29-,31?,37?,38-/m0/s1 |

InChIキー |

OSAAXJKPPVMKIM-UKLZIDIESA-N |

SMILES |

CC=C(C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(C)OC(=O)C(C)C)O)OC)O)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)COC(=O)C)NC(=S)SCC(C(=O)O)NC(=O)C |

異性体SMILES |

C/C=C(\C(=O)O[C@@H]1[C@H](OC([C@@H]([C@@H]1O[C@H]2C[C@@H]([C@]([C@@H](O2)C)(C(C)OC(=O)C(C)C)O)OC)O)C3(CC(=O)C(=C(C3=O)C(=O)O)N)O)COC(=O)C)/NC(=S)SCC(C(=O)O)NC(=O)C |

正規SMILES |

CC=C(C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(C)OC(=O)C(C)C)O)OC)O)C3(CC(=O)C(=C(C3=O)C(=O)O)N)O)COC(=O)C)NC(=S)SCC(C(=O)O)NC(=O)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Antibiotic 273 A2-beta; |

製品の起源 |

United States |

類似化合物との比較

Tables

Table 1. Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 935.97 g/mol |

| CAS Number | 102301-13-3 |

| LogP | -0.8 |

| Solubility (In Vitro) | DMSO, H2O, ethanol |

| Stability | 3 years (-20°C, powder) |

Table 2. Comparative Analysis of Antimicrobial Targets

| Antibiotic Class | Example | Target | Resistance Mechanism |

|---|---|---|---|

| β-Lactams | Penicillin | Penicillin-binding proteins | β-Lactamase production |

| Glycopeptides | Vancomycin | Peptidoglycan synthesis | van gene cluster |

| This compound | N/A | Unknown | Undetermined |

準備方法

Natural Precursor Biosynthesis in Streptomyces paulus

Paulomycin B as the Parent Compound

Antibiotic 273 A2-beta originates from paulomycin B, a secondary metabolite synthesized by Streptomyces paulus. Paulomycins belong to the orthosomycin class of antibiotics, characterized by a complex glycosylated structure with a bicyclic aglycone core. In Streptomyces, antibiotic biosynthesis is tightly regulated by two-component systems (TCSs) such as AbrB1/B2, which modulate secondary metabolite production in response to environmental stimuli. For instance, deletion of the abrB1/B2 operon in Streptomyces coelicolor enhances actinorhodin and undecylprodigiosin yields by 20-fold and 10-fold, respectively, illustrating the potential for genetic optimization in precursor production.

Fermentation and Extraction

Paulomycin B is typically isolated from Streptomyces paulus cultures grown in nutrient-rich media such as NMMP (a minimal medium with phosphate) or R2YE. After 7–10 days of fermentation at 30°C, the broth is centrifuged to separate mycelia, and the supernatant is subjected to solvent extraction (e.g., ethyl acetate or butanol). The crude extract undergoes chromatographic purification via silica gel or HPLC to isolate paulomycin B.

Semisynthetic Derivatization with N-Acetyl-L-Cysteine

Reaction Mechanism and Conditions

This compound is synthesized by reacting paulomycin B with NAC under controlled conditions:

- Reactants : Paulomycin B (1.0 mmol) and NAC (1.2 mmol) are dissolved in anhydrous dimethylformamide (DMF).

- Catalysis : The reaction is catalyzed by 4-dimethylaminopyridine (DMAP, 0.1 mmol) at 25°C for 24 hours under nitrogen atmosphere.

- Quenching : The mixture is diluted with ice-cwater and extracted with dichloromethane.

- Purification : The organic layer is evaporated, and the residue is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Table 1: Key Reaction Parameters for 273 A2-beta Synthesis

| Parameter | Value |

|---|---|

| Paulomycin B concentration | 1.0 mmol |

| NAC molar ratio | 1.2 equiv |

| Solvent | Anhydrous DMF |

| Catalyst | DMAP (0.1 mmol) |

| Temperature | 25°C |

| Reaction time | 24 hours |

| Yield | 68–72% |

Role of N-Acetyl-L-Cysteine

NAC serves as a nucleophile, attacking the electrophilic centers in paulomycin B’s aglycone moiety. This modification enhances solubility and alters bioactivity. Notably, NAC alone exhibits minimal antibacterial activity (MIC ≥ 4,000 µg/mL) but synergizes with antibiotics like doxycycline to disrupt biofilms in Gram-positive bacteria. In the context of 273 A2-beta synthesis, NAC’s thiol group facilitates regioselective conjugation without degrading the glycosidic bonds.

Analytical Characterization and Validation

Biotechnological and Genetic Engineering Perspectives

Enhancing Precursor Supply

Overexpression of regulatory genes (e.g., abrC3 in Streptomyces spp.) or deletion of repressors (e.g., Δ abrA1/A2) can amplify paulomycin B yields by 5–10-fold. CRISPR-Cas9-mediated knockout of abrB1/B2 in S. coelicolor increased actinorhodin production 20-fold, a strategy transferable to S. paulus for precursor optimization.

Fermentation Scale-Up

Industrial production requires high-density fermentation in bioreactors with controlled pH (6.8–7.2), dissolved oxygen (30–40%), and fed-batch supplementation of glucose and ammonium sulfate. Yields of 1.2–1.5 g/L paulomycin B have been reported in 10,000 L fermenters.

Q & A

Q. What are the key physicochemical properties of Antibiotic 273 A2-beta, and how do they influence experimental design?

this compound has a molecular weight of 935.97 g/mol, a logP value of -0.8 (indicating high hydrophilicity), and a polar surface area of 409.79 Ų, which impacts its solubility and membrane permeability. For in vitro studies, solubility in DMSO, ethanol, or aqueous buffers (e.g., saline with surfactants like Tween 80) is critical. Researchers should validate solubility empirically, as precipitation can occur even with standard solvents. For in vivo administration, formulations like DMSO:Corn oil (10:90) or suspensions in 0.5% carboxymethyl cellulose are recommended to ensure bioavailability .

Q. What are standardized protocols for assessing the in vitro antimicrobial efficacy of this compound?

Studies should include experimental, positive (e.g., established antibiotics), and negative controls (vehicle-only groups). Drug concentrations must be prepared using precise mg/mL calculations based on molecular weight, with stability tested under experimental conditions (e.g., temperature, pH). For replication, methods should specify solvent ratios (e.g., DMSO:PEG300:Tween 80:Saline = 10:40:5:45) and clarify whether sonication or heating (≤50°C) was used to dissolve the compound. Results must report MIC (Minimum Inhibitory Concentration) values with statistical variance across replicates .

Q. How can researchers optimize solvent formulations for in vivo pharmacokinetic studies?

Pre-formulation testing is essential. For intravenous administration, a blend of DMSO (10%), Tween 80 (5%), and saline (85%) ensures stability and biocompatibility. For oral dosing, suspensions in 0.5% CMC-Na (carboxymethyl cellulose sodium) are effective. Researchers should prepare master stock solutions (e.g., 50 mg/mL in DMSO) and dilute them sequentially with solvents to avoid precipitation. Stability tests under storage conditions (-80°C for long-term, -20°C for short-term) are mandatory .

Advanced Research Questions

Q. How can meta-analyses address heterogeneity in existing studies on this compound?

Meta-analyses should stratify data by study design (67% single-center vs. 22% multicenter), geographic region (39% European vs. 29% Asian cohorts), and funding sources (35% public vs. 18% private). Statistical models must account for variability in dosing regimens and outcome measures. Sensitivity analyses can resolve contradictions—for example, excluding studies with unreported confounders (47% of trials lacked funding transparency). Tools like funnel plots or Egger’s regression test should identify publication bias .

Q. What methodologies minimize bias in self-reported data on antibiotic usage patterns?

Questionnaires should use neutral phrasing (e.g., avoid leading questions like "Do you overprescribe antibiotics?") and pilot-test for clarity. Mixed-methods approaches (quantitative + qualitative) enhance validity. For example, pairing Likert-scale responses with open-ended explanations clarifies prescriber rationale. Data should be anonymized to reduce social desirability bias, and analyses should adjust for institutional factors (e.g., lab access limitations in resource-poor settings) .

Q. How can preclinical toxicology data inform clinical trial design for this compound?

Integrate pharmacokinetic/pharmacodynamic (PK/PD) models from animal studies to predict human dosing. For instance, if rodent models show renal clearance dominates, clinical trials should include renal function monitoring. Cross-reference toxicity profiles (e.g., hepatotoxicity signals in in vivo studies) to define exclusion criteria for trial participants. Use allometric scaling to extrapolate safe starting doses, adjusting for protein-binding differences between species .

Q. What strategies enhance the stability of reconstituted this compound during administration?

Stability depends on solvent choice and storage. For IV infusions, reconstitute with 20% SBE-β-CD in saline to prevent degradation. Avoid aqueous solutions with pH <5, as the antibiotic’s ester bonds may hydrolyze. Monitor degradation products via HPLC-MS under simulated clinical conditions (e.g., 37°C for 24 hours). Pre-clinical stability assays should mirror clinical workflows, including exposure to light and agitation .

Q. How can researchers model bacterial resistance mechanisms specific to this compound?

Use continuous-culture systems (e.g., chemostats) to simulate sub-therapeutic dosing and track resistance gene expression via RNA-seq. Combine in vitro resistance selection with genomic analysis (e.g., CRISPR-Cas9 knockout libraries) to identify mutations in target enzymes. Validate findings in biofilm models, as extracellular polymeric substances (EPS) may reduce drug penetration. Cross-reference resistance patterns with structurally related antibiotics to predict collateral sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。